2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
This compound is a structurally complex molecule featuring three key pharmacophores:
Indole core: The 1H-indol-3-yl moiety is a privileged scaffold in medicinal chemistry, known for interactions with serotonin receptors and kinase inhibition .
Pyrazolo[3,4-d]pyrimidine: A nitrogen-rich heterocycle commonly found in kinase inhibitors (e.g., crizotinib analogs), with the 4-piperidin-1-yl substitution enhancing solubility and target binding .
Acetamide linker: The N-(2-(heterocyclic)ethyl)acetamide group facilitates membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c30-19(16-12-24-18-7-3-2-6-15(16)18)22(31)23-8-11-29-21-17(13-27-29)20(25-14-26-21)28-9-4-1-5-10-28/h2-3,6-7,12-14,24H,1,4-5,8-11H2,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRAVZFDNWCAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives
- Structure : Replaces the pyrazolo[3,4-d]pyrimidine-piperidine unit with adamantane, a lipophilic carbocycle.
- Activity : Adamantane-containing analogs exhibit potent antiproliferative activity (IC₅₀ = 0.2–1.8 μM in breast cancer cell lines) due to tubulin polymerization inhibition .
- Advantage : Enhanced blood-brain barrier penetration compared to the target compound.
- Limitation : Higher logP values (>5) suggest poorer aqueous solubility .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Hybridizes pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine, omitting the indole and acetamide groups.
- Synthesis : Uses Vilsmeier–Haack formylation followed by cyclization (82% yield) .
Pyrazolo-Pyridine-N-Acetamides
- Structure : Features pyrazolo[3,4-b]pyridine cores instead of pyrazolo[3,4-d]pyrimidine, linked to 4-chlorophenyl groups.
- Synthesis : Achieved via K₂CO₃-mediated alkylation in DMF (15–24 hr, room temperature) .
- Activity: Moderate antimicrobial properties (MIC = 32–64 μg/mL against S.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Piperidine vs. Adamantane : The piperidin-1-yl group in the target compound likely improves solubility (predicted logP = 3.2) compared to adamantane derivatives (logP >5), favoring oral bioavailability .
Heterocycle Fusion: Thieno-pyrimidine hybrids lack the indole moiety critical for kinase inhibition but offer unique electronic properties for probe development .
Synthetic Flexibility : The acetamide linker enables modular synthesis, as demonstrated in pyrazolo-pyridine analogs , though regioselectivity in pyrazolo[3,4-d]pyrimidine systems remains challenging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
